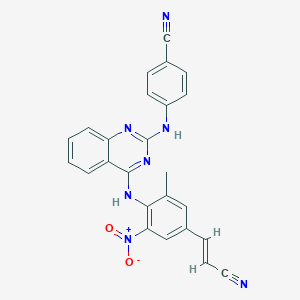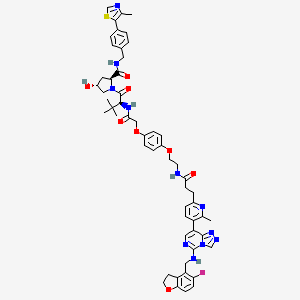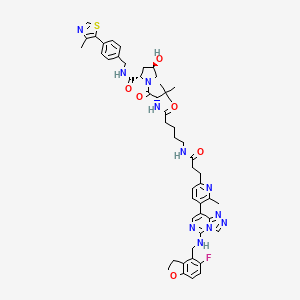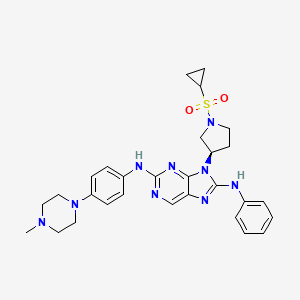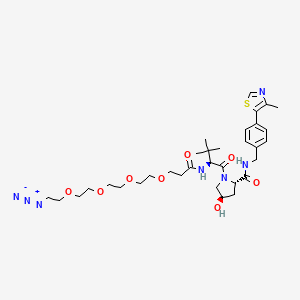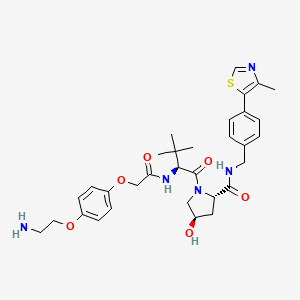
Apcin-A
Vue d'ensemble
Description
Apcin-A is a useful research compound. Its molecular formula is C10H14Cl3N5O2 and its molecular weight is 342.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Apcin-A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Apcin-A including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enhancement of Bioactive Compound Production
AP-3 Production Enhancement : Apcin-A plays a role in improving the production of Ansamitocin P-3 (AP-3), a potent anti-tumor maytansinoid. Studies have shown that using fructose as the sole carbon source significantly increases AP-3 yield in Actinosynnema mirum cultures (Li et al., 2015). Another research found that modulation of ammonium in the medium affects AP-3 production by Actinosynnema pretiosum, indicating a complex interplay between nutrient sources and AP-3 synthesis (Lin et al., 2010).
Optimization of Production Processes : Apcin-A has been implicated in the improved production of AP-3 through various methods, including ARTP mutagenesis, fermentation optimization, and genome shuffling. These techniques have led to significant increases in AP-3 yields, demonstrating the potential for industrial-scale production enhancements (Li et al., 2021).
Potential in Cancer Therapy
Blocking Mitotic Exit : Apcin-A has been identified as a small molecule that can synergistically inhibit APC/C-dependent proteolysis and mitotic exit by disrupting protein-protein interactions within the APC/C–Cdc20–substrate complex. This ability to block mitotic exit suggests potential applications in inducing tumor cell death (Sackton et al., 2014).
Inhibition of Osteosarcoma Cell Growth and Invasion : Studies on osteosarcoma cell lines have shown that Apcin, an inhibitor of Cdc20, can significantly inhibit cell growth and induce apoptosis. This suggests a therapeutic potential for Apcin-A in treating osteosarcoma, a common primary malignant bone tumor (Gao et al., 2018).
Propriétés
IUPAC Name |
3-aminopropyl N-[2,2,2-trichloro-1-(pyrimidin-2-ylamino)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Cl3N5O2/c11-10(12,13)7(17-8-15-4-2-5-16-8)18-9(19)20-6-1-3-14/h2,4-5,7H,1,3,6,14H2,(H,18,19)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTSJVDIFMKETH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC(C(Cl)(Cl)Cl)NC(=O)OCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apcin-A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



